6-(Piperidin-1-yl)pyrimidin-4-amine
Overview
Description
“6-(Piperidin-1-yl)pyrimidin-4-amine” is a chemical compound with the molecular formula C9H14N4. It has a molecular weight of 178.24 . This compound is a solid at room temperature .
Synthesis Analysis
The synthesis of “6-(Piperidin-1-yl)pyrimidin-4-amine” involves the use of sodium hydride in tetrahydrofuran, followed by the addition of 6-Piperidin-1-yl-pyrimidin-4-ylamine and 2-chloro-thiazole-5-carbonitrile . Another method involves the reaction of 6-chloropyrimidin-4-amine with a substituted amine in toluene .Molecular Structure Analysis
The molecular structure of “6-(Piperidin-1-yl)pyrimidin-4-amine” consists of a pyrimidine ring attached to a piperidine ring .Physical And Chemical Properties Analysis
“6-(Piperidin-1-yl)pyrimidin-4-amine” is a solid at room temperature . It has a high GI absorption and is BBB permeant. It is also a P-gp substrate. Its Log Po/w (iLOGP) is 1.63, indicating its lipophilicity .Scientific Research Applications
Antibacterial Activity
The compound 6-(Piperidin-1-yl)pyrimidin-4-amine has been explored for its potential antibacterial activity. Merugu, Ramesh, and Sreenivasulu (2010) synthesized a series of compounds involving 6-(Piperidin-1-yl)pyrimidin-4-amine and evaluated their effectiveness against bacterial strains. This study highlighted the potential of these compounds in the field of antibacterial drug development (Merugu, Ramesh, & Sreenivasulu, 2010).
Synthesis of Potent Deoxycytidine Kinase Inhibitors
Zhang et al. (2009) described a practical synthesis method for a derivative of 6-(Piperidin-1-yl)pyrimidin-4-amine, which is a key intermediate in creating potent inhibitors of deoxycytidine kinase. These inhibitors have potential applications in the development of new therapeutic agents (Zhang et al., 2009).
GPR119 Agonist Development
A study by Kubo et al. (2021) focused on the development of N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives as GPR119 agonists. These compounds showed promising results in augmenting insulin secretion and lowering plasma glucose levels in diabetic animal models, suggesting their potential use in diabetes treatment (Kubo et al., 2021).
Interaction with DNA
The interaction of 6-(Piperidin-1-yl)pyrimidin-4-amine with DNA has been studied. Mattes, Hartley, and Kohn (1986) investigated the mechanism of DNA strand breakage by piperidine at sites of N7-alkylguanines, providing insights into the chemical interactions between piperidine derivatives and DNA. This research has implications for understanding DNA damage and repair mechanisms (Mattes, Hartley, & Kohn, 1986).
Anti-Angiogenic and DNA Cleavage Studies
Kambappa et al. (2017) synthesized novel derivatives of 6-(Piperidin-1-yl)pyrimidin-4-amine and investigated their anti-angiogenic and DNA cleavage activities. Their findings suggest that these compounds could be potent anticancer agents due to their ability to block blood vessel formation and interact with DNA (Kambappa et al., 2017).
Antitumor Activity
A study by Aldobaev, Mikhina, and Present (2021) examined the antitumor activity of 4-aminopiperidine derivatives targeting Hsp70 on transplantable mouse tumors. Their results indicate the potential of these compounds, including those derived from 6-(Piperidin-1-yl)pyrimidin-4-amine, in cancer therapy (Aldobaev, Mikhina, & Present, 2021).
Synthesis and Characterization for Antimicrobial Applications
Bhat and Begum (2021) synthesized and characterized derivatives of 6-(Piperidin-1-yl)pyrimidin-4-amine, evaluating their antimicrobial activity against various bacterial and fungal strains. This research contributes to the development of new antimicrobial agents (Bhat & Begum, 2021).
Safety And Hazards
properties
IUPAC Name |
6-piperidin-1-ylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c10-8-6-9(12-7-11-8)13-4-2-1-3-5-13/h6-7H,1-5H2,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REWATXPICITDGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90499202 | |
Record name | 6-(Piperidin-1-yl)pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90499202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Piperidin-1-yl)pyrimidin-4-amine | |
CAS RN |
69206-89-9 | |
Record name | 6-(Piperidin-1-yl)pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90499202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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